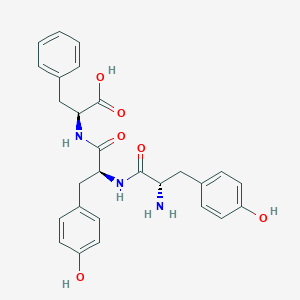

Tyrosyl-tyrosyl-phenylalanine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

108322-11-8 |

|---|---|

Formule moléculaire |

C27H29N3O6 |

Poids moléculaire |

491.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1 |

Clé InChI |

TYGHOWWWMTWVKM-HJOGWXRNSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Autres numéros CAS |

108322-11-8 |

Séquence |

YYF |

Synonymes |

Tyr-Tyr-Phe tyrosyl-tyrosyl-phenylalanine |

Origine du produit |

United States |

Synthesis and Derivatization of Tyrosyl Tyrosyl Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique introduced by Bruce Merrifield, is the most common method for synthesizing peptides like Tyrosyl-tyrosyl-phenylalanine. creative-peptides.commdpi.com This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.comacs.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. mdpi.com

Selection of Resin Supports and Linkers

The choice of resin and linker is critical for a successful SPPS, as it dictates the conditions for both peptide assembly and final cleavage. biosynth.com For the synthesis of a peptide with a C-terminal carboxylic acid like Tyr-Tyr-Phe, Wang resin is a widely utilized solid support. iris-biotech.de The peptide is attached to the Wang resin via a benzyl (B1604629) ester bond which is stable under the conditions of peptide chain elongation but can be readily cleaved with moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com

Another suitable option is the 2-chlorotrityl chloride resin, which is particularly advantageous for sensitive C-terminal residues as it allows for very mild cleavage conditions, often with dilute TFA in dichloromethane (B109758) (DCM), minimizing potential side reactions. biosynth.com For peptides with C-terminal Phenylalanine, Ramage resin is also recommended as it can lead to higher purity by preventing linker fragmentation during cleavage. iris-biotech.de

| Resin Type | Linker Type | Typical Cleavage Condition | Suitability for Tyr-Tyr-Phe |

| Wang Resin | p-Alkoxybenzyl alcohol | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) iris-biotech.depeptide.com | Highly suitable for producing C-terminal peptide acids. |

| 2-Chlorotrityl Resin | Trityl | 1-2% TFA in DCM or Acetic Acid/Trifluoroethanol/DCM biosynth.com | Excellent for preventing racemization and for the synthesis of protected peptide fragments. |

| Ramage Resin | Tris(alkoxy)benzylamide | 10% TFA in DCM iris-biotech.de | Recommended for C-terminal Phenylalanine to improve purity. iris-biotech.de |

| Merrifield Resin | Chloromethyl | Hydrogen Fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) iris-biotech.de | Requires strong acid for cleavage, generally used in Boc-strategy SPPS. |

This table provides an overview of common resins applicable to the synthesis of C-terminal acid peptides like this compound.

Amino Acid Protecting Group Strategies (e.g., Fmoc, Boc)

To prevent unwanted side reactions and polymerization during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. researchgate.net The two predominant strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group. researchgate.net

In the Fmoc/tBu strategy, the N-terminal Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while the side-chain protecting groups (often tert-butyl based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like TFA. acs.orgbeilstein-journals.org This orthogonality allows for selective deprotection at each step. wikipedia.org

For the synthesis of Tyr-Tyr-Phe using the Fmoc strategy, the following protected amino acids would be used: Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) ether is the preferred protecting group for the hydroxyl side chain of tyrosine in Fmoc chemistry, as it is stable to piperidine but readily removed by TFA. peptide.com

In the Boc/Bzl strategy, the N-terminal Boc group is removed with a moderate acid (e.g., TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF). nih.gov For the tyrosine residues in a Boc synthesis, a common protecting group is 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether or 2-bromobenzyloxycarbonyl (2-BrZ), which offer greater acid stability compared to a simple benzyl ether. peptide.compeptide.com

| Protecting Group Strategy | α-Amino Protection | Tyrosine Side-Chain Protection | Deprotection Conditions |

| Fmoc/tBu | Fmoc | tert-Butyl (tBu) peptide.com | α-Amino: 20% Piperidine in DMF beilstein-journals.orgSide-Chain & Cleavage: 95% TFA peptide.com |

| Boc/Bzl | Boc | 2,6-Dichlorobenzyl (2,6-Cl2Bzl) or 2-Bromobenzyloxycarbonyl (Z(o-Br)) peptide.comacs.org | α-Amino: 50% TFA in DCM peptide.comSide-Chain & Cleavage: HF peptide.com |

This table outlines the common protecting group strategies for the synthesis of this compound.

Peptide Bond Coupling Reagents and Techniques

The formation of the peptide (amide) bond requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents. uniurb.it A wide variety of such reagents are available, often categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comsigmaaldrich.com

Commonly used coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com More efficient and rapid couplings, especially for sterically hindered amino acids, are often achieved with uronium or phosphonium salt reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com HATU is recognized as a highly efficient coupling reagent, particularly for challenging sequences. sigmaaldrich.com

The coupling reaction is typically carried out in a solvent like DMF, and a base such as N,N-diisopropylethylamine (DIEA) is added to neutralize the protonated amine and facilitate the reaction. researchgate.net

| Coupling Reagent Class | Example Reagent | Activating Additive (if applicable) | Key Features |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Cost-effective, reduces racemization with additive. bachem.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | - | Fast and efficient, widely used in automated synthesis. sigmaaldrich.com HATU is particularly effective for difficult couplings. sigmaaldrich.com |

| Phosphonium Salts | PyBOP, PyAOP | - | High reactivity, less prone to certain side reactions compared to uronium salts. sigmaaldrich.com |

| Oxima-based Reagents | COMU | - | High solubility of byproducts, considered a "greener" option. bachem.com |

This table summarizes popular classes of coupling reagents used in SPPS.

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the completed peptide from the resin support, which is typically performed concurrently with the removal of the side-chain protecting groups. acs.org The choice of cleavage cocktail depends on the resin linker and the protecting groups used. peptide.com

For a peptide like Tyr-Tyr-Phe synthesized via the Fmoc/tBu strategy on Wang resin, a common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). acs.org A typical mixture is TFA/TIS/H2O (95:2.5:2.5). acs.orgsigmaaldrich-jp.com TFA acts as the strong acid to cleave the benzyl ester linkage to the resin and the tBu protecting groups on the tyrosine side chains. peptide.com Water and TIS function as scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions such as the alkylation of the electron-rich aromatic ring of tyrosine. acs.org The reaction is typically run for 1.5 to 2 hours. peptide.com After cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether, collected by filtration or centrifugation, and then lyophilized. peptide.com

Automation in Solid-Phase Peptide Synthesis

The repetitive nature of SPPS, involving cycles of deprotection, washing, coupling, and washing, makes it highly amenable to automation. creative-peptides.com Automated peptide synthesizers are robotic systems that perform these steps in a programmable and precise manner, significantly increasing efficiency, reproducibility, and throughput while reducing manual labor. creative-peptides.compeptide.com Modern synthesizers can control reaction times, temperatures, and reagent delivery, enabling the efficient synthesis of even complex peptides. creative-peptides.com The synthesis of a tripeptide like Tyr-Tyr-Phe can be fully automated, with pre-packaged amino acid derivatives and reagents loaded onto the instrument. beilstein-journals.orgresearchgate.net Automated systems often incorporate real-time monitoring to ensure the completion of each reaction step. beilstein-journals.org

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, peptides were exclusively synthesized in solution. nih.gov Solution-phase peptide synthesis (SPPS) involves the sequential coupling of protected amino acids in a homogenous solvent system. researchgate.net After each coupling step, the resulting dipeptide, tripeptide, and so on, must be isolated and purified before the next amino acid can be added. beilstein-journals.org

The synthesis of Tyr-Tyr-Phe in solution would typically involve a fragment condensation strategy or a stepwise approach. For instance, Fmoc-Tyr(tBu)-OH could be coupled to H-Phe-OMe (phenylalanine methyl ester) using a coupling reagent like DCC/HOBt. After purification, the Fmoc group would be removed, and the resulting H-Tyr(tBu)-Phe-OMe would be coupled with another molecule of Fmoc-Tyr(tBu)-OH. The final step would involve the simultaneous removal of the N-terminal Fmoc group, the side-chain tBu groups, and the saponification of the C-terminal methyl ester to yield the final Tyr-Tyr-Phe peptide.

While this method allows for the purification and characterization of intermediates at each stage, it is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides. nih.govnih.gov However, for the large-scale production of short peptides, solution-phase synthesis can be a viable and cost-effective alternative. polypeptide.com Recent advancements have focused on making solution-phase synthesis more efficient and "greener" by using reagents like propylphosphonic anhydride (B1165640) (T3P®) that generate water-soluble byproducts, simplifying purification. mdpi.com

Advanced Synthetic Strategies and Innovations

The synthesis of peptides, including the tripeptide this compound (Tyr-Tyr-Phe), has evolved significantly, moving towards more efficient, sustainable, and innovative methods. These advanced strategies aim to improve yield, purity, and environmental friendliness while enabling the creation of complex peptide structures.

Green chemistry principles are increasingly being integrated into peptide synthesis to minimize environmental impact and enhance safety. cuestionesdefisioterapia.comrroij.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.com For a tripeptide like Tyr-Tyr-Phe, this involves a holistic assessment of the entire synthesis lifecycle, from starting materials to final product. rroij.com

Key green chemistry approaches applicable to Tyr-Tyr-Phe synthesis include:

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. N- to C-direction peptide synthesis, for instance, offers the potential for improved atom economy over traditional C- to N- solid-phase peptide synthesis (SPPS) by minimizing the need for wasteful excess of protected amino acids. nih.gov

Use of Safer Solvents : Traditional peptide synthesis often relies on hazardous solvents. Green chemistry promotes replacing these with safer alternatives like water, ionic liquids, or supercritical fluids, or even switching to solvent-free reaction conditions. cuestionesdefisioterapia.comrsc.org

Energy Efficiency : Conducting synthesis at ambient temperature and pressure reduces energy consumption. Biocatalytic methods are particularly advantageous in this regard. cuestionesdefisioterapia.com

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable sources rather than petrochemicals aligns with sustainability goals. Amino acids themselves are bio-based materials. rsc.org

Catalysis : The use of catalytic reagents, especially highly selective biocatalysts like enzymes, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled. cuestionesdefisioterapia.comnih.gov

| Principle | Application in Tyr-Tyr-Phe Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Optimizing reaction conditions to minimize by-product formation. | Reduced environmental burden and lower disposal costs. rroij.com |

| Safer Solvents & Reagents | Replacing solvents like dichloromethane (DCM) with greener alternatives like tetrahydrofuran (B95107) (THF) or 2-methyl-THF. rsc.org | Improved worker safety and reduced environmental pollution. cuestionesdefisioterapia.com |

| Design for Energy Efficiency | Employing chemoenzymatic synthesis which proceeds under mild, ambient conditions. acs.org | Lower energy consumption and reduced carbon footprint. |

| Use of Catalysis | Utilizing enzymes (e.g., proteases) to form peptide bonds instead of chemical coupling agents. nih.gov | High selectivity, reduced side reactions, and elimination of toxic coupling agents. |

Chemoenzymatic synthesis combines chemical steps with biological catalysis, leveraging the high specificity and efficiency of enzymes. jlu.edu.cn This method is particularly attractive for peptide synthesis because it often proceeds in aqueous media under mild conditions, eliminating the need for protecting groups on reactive amino acid side chains. acs.org

For the synthesis of Tyr-Tyr-Phe, a chemoenzymatic approach could involve using a protease enzyme, such as papain or thermolysin, to catalyze the formation of the peptide bonds. rsc.orgjlu.edu.cn For example, a precursor dipeptide (e.g., Tyr-Tyr) could be enzymatically coupled with a phenylalanine derivative. jlu.edu.cn The success of such a synthesis depends on the enzyme's substrate specificity. Research has shown that even when an unnatural amino acid has low substrate specificity, its polymerization can proceed efficiently if it is placed between natural amino acids that are recognized by the enzyme's active site. rsc.org This principle can be extended to the synthesis of specific sequences like Tyr-Tyr-Phe.

The advantages of this strategy are significant and align with green chemistry principles:

High Selectivity : Enzymes are highly stereoselective and regioselective, which prevents racemization and the formation of unwanted by-products. acs.org

Mild Reaction Conditions : Reactions are typically run in aqueous buffers at or near room temperature and neutral pH. rsc.org

| Enzyme | Catalytic Action | Applicability to Tyr-Tyr-Phe Synthesis |

|---|---|---|

| Papain | A cysteine protease that can catalyze peptide bond formation. Has been used to polymerize tripeptide esters. rsc.orgrsc.org | Could potentially catalyze the ligation of Tyr and Phe residues. |

| Thermolysin | A metalloproteinase used to catalyze the formation of peptide bonds, often in aqueous/organic biphasic systems. jlu.edu.cn | Could be used to couple a protected aspartic acid to a dipeptide, suggesting its utility in linking amino acid blocks. jlu.edu.cn |

| Chymotrypsin | A serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids (Tyr, Phe, Trp). Under specific conditions, the reverse reaction (synthesis) can be favored. | Its specificity for Tyr and Phe makes it a candidate for the controlled synthesis of Tyr-Tyr-Phe. |

Chemical Modification and Analog Design of this compound

Modifying the structure of Tyr-Tyr-Phe by creating analogs is a key strategy for studying its structure-activity relationships and developing new functionalities. This can involve incorporating non-natural amino acids, constraining its conformation through cyclization, or altering its side chains and backbone.

Replacing one or more of the native amino acids in Tyr-Tyr-Phe with non-natural amino acids (nnAAs) can introduce novel chemical, physical, or biological properties. rsc.orgrsc.org These modifications can enhance stability, alter binding affinity, or introduce new reactive handles for bioconjugation. rsc.org

The incorporation of nnAAs can be achieved through several methods:

Chemical Peptide Synthesis : Standard solid-phase or solution-phase peptide synthesis allows for the direct incorporation of a vast range of commercially available or custom-synthesized nnAAs. acs.org

In Vivo Biosynthesis : An advanced method involves reprogramming the cellular protein synthesis machinery. This can be done by evolving an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system, enabling the site-specific incorporation of a nnAA in response to a specific codon (e.g., an amber stop codon). google.comnih.gov

For Tyr-Tyr-Phe, one could replace a tyrosine residue with O-(2-bromoethyl)-tyrosine to facilitate subsequent cyclization or replace phenylalanine with p-azido-phenylalanine (pAzF) to introduce a "click chemistry" handle. frontiersin.orgrsc.org

| Non-Natural Amino Acid (nnAA) | Potential Position in Tyr-Tyr-Phe | Purpose of Incorporation |

|---|---|---|

| p-Azido-L-phenylalanine (pAzF) | In place of Phenylalanine | Introduces an azide (B81097) group for "click chemistry" conjugation. frontiersin.org |

| O-(2-bromoethyl)-tyrosine | In place of Tyrosine | Provides an electrophilic side chain for intramolecular cyclization with a nucleophile like cysteine. rsc.org |

| L-DOPA (3,4-dihydroxy-L-phenylalanine) | In place of Tyrosine | Increases polarity and potential for metal chelation or further modification. nih.gov |

| 2-Aminoisobutyric acid (Aib) | In place of any residue | Induces a strong helical tendency in the peptide backbone. rsc.orgrsc.org |

Linear peptides like Tyr-Tyr-Phe are often highly flexible. Cyclization is a powerful strategy to impose conformational constraints, which can lead to increased receptor binding affinity, enhanced specificity, and improved resistance to enzymatic degradation. rsc.orgmdpi.com

Several cyclization strategies can be envisioned for a Tyr-Tyr-Phe scaffold:

Head-to-Tail Cyclization : Forming a peptide bond between the N-terminal tyrosine and the C-terminal phenylalanine. mdpi.com

Side-Chain-to-Side-Chain Cyclization : Linking the side chains of two residues. For example, the phenolic hydroxyl groups of the two tyrosine residues could be linked, although this is less common than other cyclization types.

Side-Chain-to-Tail Cyclization : A reactive group on a side chain (e.g., an amino group on an incorporated O-2-aminoethyl-tyrosine) can be linked to the C-terminus. rochester.edu

Enzyme-Mediated Cyclization : Enzymes can be used to catalyze cyclization reactions under mild, aqueous conditions, offering high chemoselectivity. nih.govmdpi.com For instance, tyrosinase can activate a tyrosine residue towards intramolecular cyclization with a cysteine residue introduced into the peptide sequence. nih.gov

| Strategy | Description | Example for a Tyr-Tyr-Phe Analog |

|---|---|---|

| Head-to-Tail | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. | Directly linking the N-terminus of Tyr¹ to the C-terminus of Phe³. |

| Thiol-Ene/Yne Reaction | Reaction between a thiol (from a Cys residue) and an alkene or alkyne (from an nnAA). | Incorporating a Cys and an nnAA with an alkyne handle to form a thioether bridge. |

| Lactam Bridge | Formation of an amide bond between the side chain of an acidic residue (e.g., Asp, Glu) and a basic residue (e.g., Lys, Orn). | Replacing Phe with Lys and a Tyr with Glu to link their side chains. |

| Tyrosinase-Mediated Cyclization | An enzyme activates a tyrosine side chain, which then reacts with an intramolecular nucleophile like a cysteine. nih.gov | Adding a Cys residue to the Tyr-Tyr-Phe sequence to enable cyclization onto one of the Tyr residues. nih.gov |

Beyond wholesale replacement or cyclization, subtle modifications to the side chains or the peptide backbone can fine-tune the molecular properties of Tyr-Tyr-Phe. These modifications can alter hydrophobicity, hydrogen bonding capacity, and electrostatic interactions, thereby influencing the peptide's structure and function. researchgate.netbiorxiv.org

Side Chain Modifications: The phenol (B47542) group of tyrosine is a versatile target for modification. rsc.org

Phosphorylation : Adding a phosphate (B84403) group to the hydroxyl of tyrosine (creating phosphotyrosine) introduces a significant negative charge and is a key post-translational modification in cell signaling. wikipedia.org

Sulfation : The addition of a sulfate (B86663) group, catalyzed by tyrosylprotein sulfotransferase (TPST), also adds a negative charge and can mediate protein-protein interactions. wikipedia.org

Alkylation/Acylation : The hydroxyl group can be modified through O-alkylation or acylation to alter steric bulk and polarity. rsc.orgresearchgate.net

Oxidation : Reactive oxygen species can oxidize the tyrosine side chain, which can lead to cross-linking or changes in function. aip.org The phenylalanine side chain is less reactive but can also be modified under certain conditions.

Backbone Modifications: Altering the peptide backbone can increase proteolytic stability and influence conformation.

N-methylation : Methylating the nitrogen atom of a peptide bond removes its hydrogen-bond donating ability and can restrict the conformational freedom around that bond.

Peptoids : Replacing the α-carbon side chain with a side chain on the amide nitrogen creates an N-substituted glycine (B1666218) residue, which can mimic the original residue while being resistant to proteases.

These modifications allow for the precise tuning of the peptide's interaction profile. For example, studies on model compounds mimicking amino acid side chains show that the peptide backbone itself weakens the pairwise interactions between side chains, a crucial factor in the behavior of peptides in dense phases. biorxiv.org

| Modification Type | Specific Example | Effect on Molecular Properties |

|---|---|---|

| Tyrosine Side Chain | Phosphorylation | Adds a negative charge; alters electrostatic interactions and H-bonding. wikipedia.org |

| Tyrosine Side Chain | Halogenation (e.g., 3-fluoro-tyrosine) | Modulates pKa of the hydroxyl group and can enhance binding interactions. nih.gov |

| Phenylalanine Side Chain | Fixing rotamer conformation (e.g., using Aba structure) | Restricts side-chain topology to study bioactive conformations. nih.gov |

| Peptide Backbone | N-methylation of an amide bond | Removes H-bond donor; restricts conformation; increases proteolytic stability. |

Conformational Analysis of Tyrosyl Tyrosyl Phenylalanine

Theoretical Frameworks in Peptide Conformation Studies

Theoretical methods are indispensable for navigating the vast conformational space available to a peptide. ptbioch.edu.pl These computational approaches complement experimental data to provide a detailed picture of peptide structure and dynamics.

Principles of Peptide Conformational Flexibility

The flexibility of a peptide chain arises from the ability of its constituent atoms to rotate around single bonds. The primary determinants of a peptide's conformation are the torsion angles of its backbone, specifically the phi (φ), psi (ψ), and omega (ω) angles. The planarity of the peptide bond generally restricts the ω angle to approximately 180° (trans configuration), which is energetically more favorable than the cis configuration (ω ≈ 0°). nih.gov The φ and ψ angles, however, have a greater degree of rotational freedom, although they are also constrained by steric hindrance between adjacent atoms.

Computational Prediction of Low-Energy Conformations

Given the high number of rotatable bonds, predicting the full range of possible conformations for a peptide is a significant computational challenge. d-nb.info Various computational methods are employed to explore the potential energy surface of a peptide and identify its low-energy, and therefore most probable, conformations.

One common approach is molecular mechanics (MM) , which uses a simplified, classical mechanics-based force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically or stochastically sampling different combinations of torsion angles, it is possible to generate a large number of potential structures. These structures are then subjected to energy minimization to find stable, low-energy conformations. pnas.org

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time based on classical mechanics. ptbioch.edu.pl This allows for the exploration of the conformational space and can reveal the pathways of interconversion between different conformations. nih.gov Replica exchange molecular dynamics is a technique that can enhance the sampling of the conformational space. researchgate.net

Quantum mechanics (QM) calculations, such as density functional theory (DFT), offer a more accurate description of the electronic structure and energy of a molecule. rsc.org However, due to their high computational cost, QM methods are often used to refine the energies and geometries of a smaller set of low-energy conformations previously identified by MM or MD methods. rsc.org Integrated approaches that combine MD simulations with QM calculations and experimental data can provide a robust characterization of a peptide's conformational ensemble. acs.org

Experimental Spectroscopic Techniques for Conformational Elucidation

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the three-dimensional structure of peptides in solution. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the local environment of individual atoms within a molecule. For peptides, NMR can reveal details about bond angles, the proximity of atoms in space, and the dynamics of the molecule. nih.govresearchgate.netdigitellinc.com

Two-dimensional (2D) NMR experiments are particularly valuable for structural elucidation. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the proximity of other nuclei. The strength of the NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive measure of internuclear distance. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect through-space correlations between protons that are close to each other (typically within 5 Å). nmims.educolumbia.edu The presence of a cross-peak in a NOESY or ROESY spectrum indicates that the two corresponding protons are in close proximity. nmims.edu By identifying and quantifying these cross-peaks, a set of distance constraints can be generated. nih.govnih.gov These constraints are then used in computational modeling to generate a three-dimensional structure or an ensemble of structures that are consistent with the experimental data. nih.gov

For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edu A comparison of key features of NOESY and ROESY is provided in the table below.

| Feature | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) |

| Effect Measured | Nuclear Overhauser Effect in the laboratory frame. nmims.edu | Nuclear Overhauser Effect in the rotating frame. columbia.edu |

| Molecular Size | Optimal for small (MW < 600) and large (MW > 1200) molecules. columbia.edu | Preferred for medium-sized molecules (MW approx. 700-1200) where NOE can be zero. columbia.edu |

| Sign of Cross-Peaks | Opposite sign to the diagonal peaks for small molecules, same sign for large molecules. columbia.edu | Always opposite sign to the diagonal peaks. columbia.edu |

| Artifacts | Can be affected by spin diffusion in large molecules, leading to indirect NOEs that can complicate interpretation. columbia.edu | Less susceptible to spin diffusion. columbia.edu Can show TOCSY artifacts. columbia.edu |

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's conformation. nih.gov Deviations of observed chemical shifts from "random coil" values, known as secondary chemical shifts , can provide valuable information about the presence of secondary structure elements like helices and sheets. nih.govnorthwestern.edu

For example, for α-helical structures, the Cα chemical shifts are typically shifted downfield (to a higher ppm value) and the Cβ chemical shifts are shifted upfield (to a lower ppm value) compared to their random coil values. The opposite trend is generally observed for β-sheet structures. mpg.de By analyzing the secondary chemical shifts for a series of residues, it is possible to identify regions of the peptide that adopt a particular secondary structure. nih.govnorthwestern.edu The Chemical Shift Index (CSI) is a well-established method that utilizes this principle to predict secondary structure from chemical shift data. nih.gov

The following table summarizes the expected secondary chemical shift (Δδ = δ_observed - δ_random_coil) trends for Cα and Cβ atoms in different secondary structures.

| Secondary Structure | Δδ Cα (ppm) | Δδ Cβ (ppm) |

| α-Helix | Positive (Downfield shift) | Negative (Upfield shift) |

| β-Sheet | Negative (Upfield shift) | Positive (Downfield shift) |

| Random Coil | ~ 0 | ~ 0 |

By combining distance constraints from NOESY/ROESY experiments with dihedral angle information derived from coupling constants and secondary chemical shift analysis, a detailed and reliable three-dimensional model of a peptide like Tyrosyl-tyrosyl-phenylalanine in solution can be constructed. nih.govnih.gov

Temperature-Dependent NMR for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of peptides in solution. mdpi.com Temperature-dependent NMR studies are particularly insightful for understanding conformational dynamics, such as the rotation or "flipping" of aromatic rings. uni-halle.deacs.org

By monitoring the chemical shifts of amide protons (NH) as a function of temperature, it is possible to differentiate between solvent-exposed and intramolecularly hydrogen-bonded protons. ripublication.com Protons involved in stable intramolecular hydrogen bonds exhibit a smaller change in chemical shift with temperature (a lower temperature coefficient, Δδ/ΔT), whereas solvent-exposed protons show a larger temperature dependence. mdpi.com For instance, ΔδHN/ΔT values more negative than -4.6 ppb/K are typically associated with amide protons forming hydrogen bonds with the solvent, while less negative values suggest involvement in intramolecular hydrogen bonds. mdpi.com

In peptides containing aromatic residues like tyrosine and phenylalanine, the aromatic rings can undergo 180° rotations. uni-halle.deacs.org The rate of these "ring flips" can be temperature-dependent and provides information about the flexibility of the peptide backbone and the packing of side chains. uni-halle.deacs.org By analyzing NMR spectra at different temperatures, researchers can determine the activation parameters for these dynamic processes, offering insights into the energy barriers and conformational transitions of this compound. acs.orgnih.gov For example, as the temperature increases, the rate of ring flipping may increase, leading to changes in the NMR lineshapes from distinct signals for each proton to a single, averaged signal. acs.org

| Parameter | Observation in Temperature-Dependent NMR | Interpretation for this compound |

| Amide Proton Chemical Shift (δ) | Change in chemical shift with temperature (Δδ/ΔT). | Differentiates between solvent-exposed and intramolecularly hydrogen-bonded NH groups, revealing folding patterns. |

| Aromatic Proton Signals | Coalescence or broadening of signals with increasing temperature. | Indicates the rate of aromatic ring flips, providing insight into side-chain dynamics and local flexibility. |

| Activation Energy (from flip rates) | Calculated from the temperature dependence of ring flip rates. | Quantifies the energy barrier for conformational changes involving the aromatic side chains. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for studying the secondary structure of proteins and peptides in solution. subr.edubiorxiv.org It measures the differential absorption of left and right-circularly polarized light by chiral molecules. creative-proteomics.com

The far-UV CD spectrum (typically 190-250 nm) of a peptide is dominated by the absorption of the peptide backbone. biorxiv.org The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structures. For instance, β-sheets often show a negative band around 218 nm and a positive band around 200 nm, while a random coil conformation is characterized by a strong negative band near 195 nm. researchgate.net By analyzing the CD spectrum of this compound, researchers can estimate the relative proportions of β-sheet, random coil, and other secondary structure elements present in the conformational ensemble. researchgate.net

The near-UV CD spectrum (250-350 nm) provides information about the environment of the aromatic side chains of phenylalanine and tyrosine. creative-proteomics.com Signals in this region arise from the electronic transitions of these chromophores and are sensitive to their local conformation and interactions. creative-proteomics.com For this compound, the near-UV CD spectrum can reveal details about the tertiary structure and the relative orientation of the three aromatic rings.

The conformation of this compound can be significantly influenced by its environment. subr.edu CD spectroscopy is an excellent tool to monitor these conformational changes.

Solvent: Changing the solvent polarity can alter the hydrogen bonding network and hydrophobic interactions, leading to shifts in the CD spectrum that indicate a change in secondary structure. subr.edu

pH: Variations in pH can change the ionization state of the N-terminal amino group, the C-terminal carboxyl group, and the hydroxyl group of the tyrosine residues. These changes can disrupt or form new electrostatic interactions and hydrogen bonds, thereby altering the peptide's conformation, which is detectable by CD.

Temperature: Increasing the temperature can lead to the destabilization of ordered structures, such as β-sheets, resulting in a shift towards more random coil conformations. researchgate.net This is observed as a decrease in the intensity of the characteristic CD bands. researchgate.net

Concentration: At higher concentrations, peptides may self-associate or aggregate. CD spectroscopy can detect these changes, as intermolecular interactions will alter the chiral environment of the chromophores and thus the CD spectrum. subr.edu

| Environmental Factor | Effect on this compound Conformation | Typical Observation in CD Spectrum |

| Solvent Polarity | Alters hydrophobic and hydrogen bonding interactions. | Shift in the position and intensity of bands, indicating changes in secondary structure. |

| pH | Changes ionization states of termini and tyrosine residues. | Variations in the CD signal reflecting new electrostatic interactions and conformational shifts. |

| Temperature | Can disrupt ordered structures. | Decrease in band intensity, often indicating a transition from β-sheet to random coil. researchgate.net |

| Concentration | May lead to self-association or aggregation. | Changes in the CD spectrum due to intermolecular interactions. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of peptides. thermofisher.com Both methods probe the vibrational modes of chemical bonds, but they are governed by different selection rules. FTIR is based on the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of laser light. thermofisher.com

For this compound, these techniques can be used to identify characteristic vibrational bands of the peptide backbone and the aromatic side chains. The Amide I band (primarily C=O stretching) in the FTIR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure. For example, β-sheet structures are often associated with a strong band in the 1620-1640 cm⁻¹ region. researchgate.net

Raman spectroscopy is also effective for studying the conformation of peptides, including those with aromatic residues like phenylalanine and tyrosine. koreascience.kr Specific bands in the Raman spectrum can be assigned to the vibrational modes of the phenyl and phenol (B47542) rings, providing information about their local environment and interactions. researchgate.net For instance, studies on tyrosine and its derivatives have used FTIR to identify vibrational lines associated with the redox-active states of the tyrosyl radical. core.ac.uknih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the intrinsic fluorescence of the tyrosine residues in this compound. dntb.gov.ua Phenylalanine has a very low quantum yield and its fluorescence is often quenched, so the fluorescence spectrum is typically dominated by the tyrosine residues. iaea.org

The fluorescence emission of tyrosine is sensitive to its local environment. atlantis-press.com Factors such as solvent polarity, pH, and the proximity of quenching groups can affect the intensity and wavelength of the maximum emission. atlantis-press.com For example, the fluorescence of tyrosine can be quenched by phosphate (B84403) ions. dntb.gov.ua

By exciting the sample at a wavelength around 275-280 nm, the characteristic fluorescence emission of tyrosine can be observed at approximately 304 nm. atlantis-press.com Changes in the fluorescence properties of this compound under different conditions (e.g., varying pH or solvent) can provide insights into conformational changes that alter the environment of the tyrosine residues. acs.org For instance, a blue shift in the emission maximum might indicate that the tyrosine residues have moved to a more hydrophobic environment, while a decrease in fluorescence intensity (quenching) could suggest a conformational change that brings the tyrosine residues closer to a quenching group.

Structural Determination via Diffraction and Microscopy

While spectroscopic methods provide valuable information about the conformation of peptides in solution, X-ray diffraction and electron diffraction are powerful techniques for determining the precise three-dimensional atomic structure of molecules in their crystalline state. biologiachile.cl

For a peptide like this compound, obtaining a single crystal of sufficient quality is the first critical step. If successful, X-ray crystallography can provide a detailed atomic-resolution structure. biologiachile.cl This would reveal the exact bond lengths, bond angles, and torsion angles of the peptide backbone and side chains, as well as the packing of the molecules in the crystal lattice.

In cases where obtaining large single crystals is difficult, powder X-ray diffraction (XRD) can be used. cam.ac.uk While providing less detailed information than single-crystal diffraction, powder XRD patterns can be used to identify crystalline phases and, in combination with other data and computational modeling, can aid in structure determination. nih.gov

Recent advances in micro-electron diffraction (Micro-ED) have made it possible to determine high-resolution structures from nanocrystals, which are much smaller than those required for conventional X-ray crystallography. nih.gov This technique has been successfully used to determine the amyloid-like structures of peptide fragments. nih.gov If this compound were to form nanocrystals or amyloid-like fibrils, Micro-ED could be a viable method for its structural determination. nih.gov

X-ray Crystallography of Peptide Complexes

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. In the context of peptides, it provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the peptide's conformation.

While a crystal structure specifically for this compound was not found in the search results, valuable insights can be gleaned from the crystallographic analysis of the closely related dipeptide, L-tyrosyl-L-phenylalanine (Tyr-Phe). The structure of Tyr-Phe monohydrate was solved by direct methods and refined to a final R-index of 0.060. researchgate.net The crystal belongs to the orthorhombic system with the space group P212121. researchgate.net The peptide unit is in a trans conformation and is planar. researchgate.net The backbone torsion angles were determined to be φ1 = 164.7°, ω1 = 177.0°, φ2 = –70.1°, and ø2 = 146.6°. researchgate.net The side-chain torsion angles (χ1, χ2) are (47.3°, 79.9°) for the tyrosine residue and (–75.1°, 75.9°) for the phenylalanine residue. researchgate.net This data reveals a specific, low-energy conformation adopted by the dipeptide in the crystalline state, governed by intramolecular and intermolecular forces, including hydrogen bonding and van der Waals interactions.

The study of tyrosyl-tRNA synthetase complexes also provides relevant information. Crystal structures of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase have been determined, offering a basis for designing new synthetases for unnatural amino acids. nih.gov These structural studies are crucial for understanding how the enzyme's binding pocket accommodates the tyrosine residue, which involves specific conformational constraints. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.744(2) |

| b (Å) | 8.284(2) |

| c (Å) | 35.518(6) |

| Z | 4 |

| R-index | 0.060 |

| Backbone Torsion Angles | |

| ø1 | 164.7° |

| ω1 | 177.0° |

| φ2 | –70.1° |

| ø2 | 146.6° |

| Side-Chain Torsion Angles (χ1, χ2) | |

| Tyrosine | (47.3°, 79.9°) |

| Phenylalanine | (–75.1°, 75.9°) |

| Data sourced from ResearchGate. researchgate.net |

Electron Microscopy Techniques (e.g., TEM, FESEM) for Self-Assembled Structures

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the morphology of self-assembled peptide nanostructures. These methods provide direct evidence of the shapes and sizes of aggregates formed by peptides like Tyr-Tyr-Phe.

Research on the self-assembly of L-phenylalanine has shown the formation of fibrillar nanostructures. rsc.org However, the morphology of these structures is highly dependent on environmental conditions like pH. rsc.org For instance, at a pH where L-phenylalanine exists in a zwitterionic state, fibrillar structures dominate. rsc.org In contrast, under cationic or anionic conditions, the morphology shifts to flakes, suggesting that intermolecular electrostatic interactions can hinder fibril formation. rsc.org

Studies on other aromatic dipeptides, such as those investigated by Reynolds' team, have revealed the formation of amyloid assemblies that are toxic to neuronal cells. researchgate.net TEM imaging is a key tool in characterizing these assemblies. researchgate.net Similarly, a study on Phenylalanine-Leucine (Phe-Leu) and its retro-sequence Leucine-Phenylalanine (Leu-Phe) used FESEM to observe the microscopic end-structures formed by self-assembly. eie.gr These investigations highlight the influence of amino acid sequence and aromatic interactions on the final morphology of the peptide assemblies. While direct TEM or FESEM images of Tyr-Tyr-Phe were not available, the behavior of related peptides suggests that it would likely form ordered nanostructures, such as fibrils or nanotubes, driven by π-π stacking of the aromatic rings and hydrogen bonding between the peptide backbones.

Atomic Force Microscopy (AFM) for Surface Morphology of Peptide Assemblies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is particularly well-suited for studying the surface morphology of self-assembled peptide structures, often under near-physiological conditions.

AFM has been used to study the self-assembly of various peptides, revealing details about the dimensions and organization of the resulting nanostructures. For example, AFM imaging of peptide assemblies has shown variations in the width and stacking of fibers. researchgate.net In studies of dipeptides on graphite (B72142) surfaces, AFM revealed the formation of repeating nanostructures that resemble two-dimensional crystals. prnewswire.co.uk The technique can also be used to measure the height of these assemblies with sub-nanometer precision. nih.gov

The power of AFM extends to observing the dynamics of self-assembly in real-time. In situ AFM studies have been used to monitor the formation of amyloid fibrils from Aβ peptides, demonstrating that fibril formation is a surface-mediated event. mdpi.com Furthermore, AFM can probe the mechanical properties of these assemblies, such as adhesion and elasticity, through force spectroscopy. mdpi.com While specific AFM studies on Tyr-Tyr-Phe were not identified, the extensive use of AFM for other aromatic peptides indicates its utility in characterizing the surface morphology of any self-assembled structures that Tyr-Tyr-Phe might form. It would allow for the visualization of fibril formation, the measurement of their dimensions, and the characterization of their surface roughness and organization.

Advanced Analytical Methodologies for Tyrosyl Tyrosyl Phenylalanine Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and detailed structural information. Various MS techniques are utilized to characterize Tyr-Tyr-Phe, from determining its molecular weight to verifying its amino acid sequence and probing its three-dimensional structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of peptides like Tyr-Tyr-Phe. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular mass. In ESI-MS, the peptide solution is sprayed through a fine, heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.

For Tyr-Tyr-Phe, ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of Tyr-Tyr-Phe, this peak would be observed at a specific mass-to-charge ratio (m/z). Data for a closely related compound, ([N-Acetyl-tyrosyl]phenylalanyl)glycine p-methoxybenzoyloxyamide, shows a clear protonated molecule [M+H]⁺ at m/z 577.3, demonstrating the utility of ESI-MS in identifying the molecular ion of similar peptide structures. wiley-vch.de The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the monoisotopic mass with high accuracy, which is crucial for confirming the elemental composition of the tripeptide.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique widely used for peptide analysis. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. MALDI-MS is particularly useful for its high throughput and tolerance to complex mixtures. utoronto.ca

| Ion Type | Description | Expected m/z for Tyr-Tyr-Phe |

|---|---|---|

| [M+H]⁺ | Protonated molecule | Calculated Molecular Weight + 1.008 |

| [M+Na]⁺ | Sodium adduct | Calculated Molecular Weight + 22.990 |

| [M+K]⁺ | Potassium adduct | Calculated Molecular Weight + 39.098 |

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of peptides. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of Tyr-Tyr-Phe) is selected and then subjected to fragmentation through collision-induced dissociation (CID) or other fragmentation methods. rsc.org The resulting fragment ions are then analyzed to generate a product ion spectrum.

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For Tyr-Tyr-Phe, the MS/MS spectrum would be expected to show a series of b- and y-ions that confirm the Tyr-Tyr-Phe sequence. A study quantifying a panel of dipeptides, including Tyrosyl-Phenylalanine (Tyr-Phe), utilized UPLC-MS/MS and identified a specific precursor-to-product ion transition (MRM) for the derivatized dipeptide, demonstrating the principle of using fragmentation for identification. nih.gov In this study, the derivatized Tyr-Phe had a precursor ion (Q1) of m/z 499.0 and a characteristic fragment ion (Q3) of m/z 171.1, derived from the derivatization tag. nih.gov While this illustrates the method, a full fragmentation pattern for underivatized Tyr-Tyr-Phe would show sequential losses of the amino acid residues.

| Fragment Ion | Sequence | Expected m/z |

|---|---|---|

| b₁ | Tyr | 164.07 |

| b₂ | Tyr-Tyr | 327.13 |

| y₁ | Phe | 148.08 |

| y₂ | Tyr-Phe | 311.14 |

This technique is also highly effective for identifying post-translational modifications (PTMs), as any modification would result in a characteristic mass shift in the fragment ions containing the modified residue.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying the conformational dynamics of peptides and proteins in solution. nih.govacs.org The technique relies on the principle that the amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding. acs.org Regions of the peptide that are highly structured and involved in stable hydrogen bonds will exhibit slower exchange rates, whereas flexible or disordered regions will exchange more rapidly.

An HDX-MS experiment typically involves incubating the peptide in a deuterated buffer for various time points, followed by quenching the exchange reaction by lowering the pH and temperature. The deuterated peptide is then analyzed by mass spectrometry to measure the mass increase due to deuterium uptake. nih.gov By comparing the deuterium uptake of the peptide under different conditions (e.g., in the presence and absence of a binding partner), it is possible to identify regions that undergo conformational changes. While no specific studies applying HDX-MS to Tyrosyl-tyrosyl-phenylalanine were identified in the literature search, the methodology is applicable. Such a study could reveal insights into the solution-state conformation of the tripeptide and how it might change upon interaction with other molecules or changes in its environment. The general workflow would involve monitoring the mass shift of the intact Tyr-Tyr-Phe or its fragments over time.

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analysis of peptides from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for peptide separation prior to mass spectrometric analysis or for quantitative analysis.

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. Both techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For peptides like Tyr-Tyr-Phe, reversed-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

UPLC is an advancement of HPLC that uses smaller particle sizes in the column (typically less than 2 μm), resulting in higher resolution, faster analysis times, and greater sensitivity. jocpr.com A study by Tang et al. developed a UPLC-MS/MS method for the quantification of 36 dipeptides, including Tyrosyl-Phenylalanine (Tyr-Phe). nih.gov In this method, the derivatized Tyr-Phe had a retention time of 8.86 minutes on a specific UPLC system. nih.gov This demonstrates the ability of UPLC to effectively separate and quantify small peptides. The retention time of Tyr-Tyr-Phe in a given chromatographic system is a characteristic property that can be used for its identification and quantification.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Technique | UPLC-MS/MS | nih.gov |

| Analyte | Tyrosyl-Phenylalanine (derivatized) | nih.gov |

| Retention Time | 8.86 min | nih.gov |

| Precursor Ion (Q1) | 499.0 m/z | nih.gov |

| Product Ion (Q3) | 171.1 m/z | nih.gov |

The development of a robust HPLC or UPLC method for Tyr-Tyr-Phe would involve optimizing parameters such as the column chemistry, mobile phase composition, gradient profile, and flow rate to achieve efficient separation from any impurities or other components in the sample. Detection is often performed using UV absorbance at wavelengths around 210-220 nm (for the peptide bond) or 280 nm (for the tyrosine aromatic ring), or more specifically by mass spectrometry. rsc.orgnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Product Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any degradation products or process-related impurities. nih.govmassey.ac.nz The separation principle of RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase, which typically consists of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). nih.govrsc.org

In the analysis of Tyr-Tyr-Phe, a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used. scielo.org.co A gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed to elute components with varying degrees of hydrophobicity. scielo.org.co The Tyr-Tyr-Phe peptide, with its two tyrosine residues and one phenylalanine residue, possesses significant hydrophobicity and is well-retained on the column, allowing for excellent separation from more polar or less hydrophobic impurities.

Potential degradation products, such as those arising from deamidation, oxidation, or hydrolysis, will exhibit different retention times compared to the parent peptide due to changes in their polarity and hydrophobicity. For instance, the oxidation of tyrosine residues to form 3,4-dihydroxyphenylalanine (DOPA) or dityrosine (B1219331) crosslinks would alter the molecule's polarity, leading to a shift in its elution profile. nih.gov By comparing the chromatogram of a test sample to a reference standard, the purity of Tyr-Tyr-Phe can be accurately determined, and impurities can be quantified.

Table 1: Illustrative RP-HPLC Parameters for Tyr-Tyr-Phe Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18, 2.1 x 150 mm, 1.8 µm | Provides high-resolution separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Acetonitrile in Water | Organic modifier for eluting the peptide. |

| Gradient | 5-60% B over 20 minutes | Ensures elution of both polar impurities and the hydrophobic peptide. |

| Flow Rate | 0.2 mL/min | Standard flow rate for analytical columns. |

| Temperature | 40 °C | Improves peak shape and reproducibility. |

| Detection | UV at 214 nm & 280 nm | 214 nm for peptide bonds; 280 nm for aromatic residues (Tyr, Phe). |

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) or gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. lcms.czmicrobenotes.combitesizebio.com This method is invaluable for determining the molecular size distribution of this compound and detecting the presence of aggregates (higher molecular weight species) or fragments (lower molecular weight species).

The stationary phase in SEC consists of porous beads with a carefully controlled pore size distribution. bitesizebio.compolylc.com When a sample is passed through the column, larger molecules that are excluded from the pores travel a shorter path and elute first. bitesizebio.compolylc.com Smaller molecules, like the Tyr-Tyr-Phe monomer, can diffuse into the pores, increasing their path length and causing them to elute later. bitesizebio.compolylc.com This mechanism provides a direct means of separating the peptide monomer from potential oligomers or degradation fragments.

For peptides with molecular weights under 10,000 Da, specialized SEC columns with smaller pore sizes (e.g., 80 Å) are used to achieve adequate resolution. sepax-tech.comtechnosaurus.co.jp The mobile phase often contains salts or organic modifiers to minimize non-specific interactions between the peptide and the column matrix, ensuring that separation is governed primarily by molecular size. sepax-tech.comtechnosaurus.co.jp

Table 2: Typical SEC Analysis Setup for Tyr-Tyr-Phe

| Component | Description | Elution Behavior |

| Column | SEC, 300 x 7.8 mm, 80 Å pore size | Designed for the separation of small proteins and peptides. sepax-tech.com |

| Mobile Phase | 50 mM Phosphate (B84403) Buffer, 150 mM NaCl, pH 7.0 | Mimics physiological conditions and reduces ionic interactions. |

| Tyr-Tyr-Phe Aggregates | Dimers, trimers, etc. | Excluded from pores, elute earlier than the monomer. |

| Tyr-Tyr-Phe Monomer | The intact tripeptide. | Partially penetrates pores, elutes at its characteristic retention time. |

| Fragments | Dipeptides, single amino acids. | Fully penetrate pores, elute later than the monomer. |

Capillary Electrophoresis (CE) for Charge Variant Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. researchgate.netsciex.com It is particularly useful for analyzing charge variants of this compound, which are isoforms of the peptide that have the same amino acid sequence but differ in charge due to post-translational modifications or degradation. creative-proteomics.com

cIEF separates molecules based on their isoelectric point (pI). quality-assistance.com In this method, a pH gradient is established within the capillary, and under an electric field, molecules migrate until they reach the point in the gradient where their net charge is zero, allowing for very fine separation of charge isoforms. quality-assistance.com

Table 3: Potential Charge Variants of Tyr-Tyr-Phe Detectable by CE

| Modification | Effect on Charge | Expected CE Migration (vs. Main Peak) |

| Deamidation (of a hypothetical N-terminal Gln) | Introduces a negative charge (carboxylate group). creative-proteomics.com | Faster towards the anode (in CZE). |

| Oxidation of Tyrosine | Can alter the pKa of the phenolic group, potentially making it more acidic. | May migrate differently depending on the buffer pH. |

| N-terminal Pyroglutamate Formation | Loss of a primary amine, resulting in a more acidic N-terminus. | May alter the overall charge and migration. |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. acs.orgacs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers, isobars, and conformers that may be indistinguishable by mass alone. nih.govacs.org

In an IMS experiment, ions are introduced into a drift tube filled with a neutral buffer gas (e.g., helium or nitrogen). An electric field propels the ions through the tube, where they experience collisions with the gas molecules. acs.org The rate at which an ion travels, known as its drift time, is dependent on its rotationally averaged collision cross-section (CCS)—a value related to its size and shape. a-z.lu Compact, tightly folded ions experience fewer collisions and travel faster than extended, unfolded ions of the same mass-to-charge ratio. nih.gov

For this compound, IMS can provide valuable structural information. It can distinguish between different conformational states of the tripeptide in the gas phase. Furthermore, it has the capability to separate isomeric peptides, for example, if a variant existed with the sequence Tyr-Phe-Tyr. nih.govacs.org This level of detail is crucial for understanding the structural integrity of the peptide.

Table 4: Application of IMS in Tyr-Tyr-Phe Characterization

| Feature | IMS Measurement | Insight Provided |

| Conformational States | Different drift times for the same m/z. | Reveals the presence of multiple stable structures (e.g., folded vs. linear). |

| Isomeric Peptides | Separation of ions with the same mass but different structures. | Can distinguish between Tyr-Tyr-Phe and a positional isomer like Tyr-Phe-Tyr. nih.gov |

| Collision Cross-Section (CCS) | A calculated value based on drift time. a-z.lu | A unique physicochemical parameter that can be used for identification and structural comparison. |

Integration of Hybrid Analytical Platforms (e.g., LC-MS, IMS-MS)

The integration of separation techniques into hybrid platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), offers a comprehensive approach to the characterization of this compound. acs.orgindiana.edu These hyphenated techniques leverage the strengths of each component to provide a multi-dimensional analysis of the peptide.

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govspringernature.com An RP-HPLC system separates Tyr-Tyr-Phe from its impurities based on hydrophobicity, and the eluent is directed into a mass spectrometer. rsc.org The MS provides accurate mass measurements, confirming the identity of the main peak as Tyr-Tyr-Phe and helping to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns (in MS/MS). nih.gov

The coupling of IMS with MS (IMS-MS) adds another layer of analytical depth. acs.orgtamu.edu This combination separates ions first by their shape and size (mobility) and then by their mass-to-charge ratio. nih.gov The addition of an upfront liquid chromatography separation (LC-IMS-MS) creates a highly powerful three-dimensional analytical platform. acs.orgindiana.edu This strategy is exceptionally effective for resolving complex mixtures and characterizing subtle structural differences, such as post-translational modifications or the presence of d-amino acids, which can be distinguished by their unique drift times. acs.org This integrated approach ensures the unambiguous identification and comprehensive structural elucidation of this compound.

Table 5: Advantages of Hybrid Analytical Platforms for Tyr-Tyr-Phe Analysis

| Platform | Dimensions of Separation | Key Advantages for Tyr-Tyr-Phe |

| LC-MS | 1. Retention Time (LC) 2. Mass-to-Charge (MS) | Confirms identity via accurate mass, quantifies purity, and identifies impurities separated by HPLC. nih.govrsc.org |

| IMS-MS | 1. Drift Time (IMS) 2. Mass-to-Charge (MS) | Separates conformers and isomers, provides structural information (CCS). nih.govtamu.edu |

| LC-IMS-MS | 1. Retention Time (LC) 2. Drift Time (IMS) 3. Mass-to-Charge (MS) | Provides the highest peak capacity, separates complex mixtures, and allows for in-depth characterization of variants and conformers. acs.orgindiana.edu |

Interactions of Tyrosyl Tyrosyl Phenylalanine with Biomolecules and Systems

Peptide-Protein Interactions

The interaction between Tyr-Tyr-Phe and specific protein domains is a key aspect of its biological activity. These interactions are primarily driven by the recognition of the peptide's C-terminal sequence, a common motif in certain classes of proteins.

Tyrosyl-tyrosyl-phenylalanine is recognized as a molecular signal that mimics the C-terminus of unassembled outer-membrane proteins (OMPs). nih.gov In bacteria, during conditions like heat shock or other stresses, these OMPs accumulate in the periplasm. nih.gov Their characteristic C-terminal sequence, often a Tyr-Xxx-Phe motif, serves as a distress signal. nih.gov

The primary molecular target for this motif is the PDZ domain of the DegS protease. nih.gov The binding of Tyr-Tyr-Phe to the DegS PDZ domain is a critical molecular recognition event that initiates a proteolytic cascade. nih.gov This interaction relieves inhibitory constraints on the protease, leading to its activation. nih.gov The binding occurs in a pocket on the PDZ domain that specifically accommodates the C-terminal peptide sequence. nih.gov

The binding affinity of Tyr-Tyr-Phe for its protein partners has been characterized through kinetic studies. For the DegS protease, the interaction is not measured by a simple dissociation constant (K_d) but by a functional equivalent, the concentration required for half-maximal activation (K_act). This value reflects the concentration of the peptide needed to effectively activate the enzyme. nih.gov

In studies of DegS, maximal protease activity was determined in the presence of 150 μM Tyr-Tyr-Phe, indicating that this concentration is sufficient to saturate the PDZ binding sites and fully activate the enzyme. nih.gov The specificity of the interaction is high, as the PDZ domain is tailored to recognize the Tyr-Xxx-Phe C-terminal sequence. nih.gov

While specific peptide array studies mapping the interaction of Tyr-Tyr-Phe are not detailed in the available literature, the interaction interface has been defined through structural and mutagenesis studies of its target, the DegS protease. The binding interface is located on the PDZ domain of DegS, which recognizes the C-terminal Tyr-Phe motif of the tripeptide. nih.gov

Peptide-Enzyme Interactions

The most well-documented role for this compound is its interaction with and subsequent allosteric activation of the DegS enzyme, a key regulator of the σE-dependent stress response pathway.

The interaction of Tyr-Tyr-Phe with the DegS enzyme is a classic example of allosteric regulation. DegS is a protease that exists as a trimer, and its catalytic activity is normally kept in a suppressed state. nih.gov The binding of Tyr-Tyr-Phe to the PDZ domains of the DegS trimer induces a conformational change that activates the protease domains. nih.gov

This activation is positively cooperative, with a Hill constant for substrate cleavage measured between 1.5 and 1.9 in the presence of saturating amounts of Tyr-Tyr-Phe. nih.gov The binding of the tripeptide to a single PDZ domain can activate the protease domain on the same subunit (cis activation) as well as the protease domains on the adjacent subunits within the trimer (trans activation). nih.gov Once activated by Tyr-Tyr-Phe, DegS recognizes and cleaves its specific substrate, the anti-sigma factor RseA. nih.gov This cleavage event initiates a downstream signaling cascade. nih.gov

| DegS Variant | Description | Maximal Activity Determined With | Hill Constant (n) | Reference |

|---|---|---|---|---|

| SSS (Wild-Type) | Trimer with three active sites and three PDZ domains | 150 μM Tyr-Tyr-Phe | 1.5 | nih.gov |

| SSΔ | Hybrid trimer with two full subunits and one protease domain only (no PDZ) | 150 μM Tyr-Tyr-Phe | 1.9 | nih.gov |

| SΔΔ | Hybrid trimer with one full subunit and two protease domains only (no PDZ) | 150 μM Tyr-Tyr-Phe | 1.8 | nih.gov |

Information regarding the proteolytic stability and degradation pathways of Tyr-Tyr-Phe itself is limited. However, its primary role is not as a substrate for degradation but as an initiator of a degradation pathway. By activating the DegS protease, Tyr-Tyr-Phe triggers the cleavage of RseA, marking it for subsequent proteolytic steps by other enzymes like RseP. nih.gov Therefore, the tripeptide functions as a stable signaling molecule that initiates the regulated proteolysis of a key cellular component rather than being rapidly degraded itself. One patent document includes this compound in a list of peptides with potentially enhanced stability to protease degradation, though specific experimental data was not provided. google.com

Investigation of Enzyme Inhibition Profiles

While specific enzyme inhibition studies focusing exclusively on the tripeptide this compound are not extensively detailed in the available research, the constituent amino acids, tyrosine and phenylalanine, are recognized as critical components in a variety of enzyme-inhibiting peptides. Peptides containing these residues often play a significant role in binding to enzyme active sites.

The inhibitory activity of peptides is frequently linked to the characteristics of their C-terminal dipeptide sequence researchgate.net. Aromatic amino acids at various positions can contribute significantly to the binding and inhibitory potency of a peptide animbiosci.org. For instance, the dipeptide L-Tyrosyl-L-phenylalanine (Tyr-Phe) has been identified as an inhibitor of Angiotensin-converting enzyme (ACE), demonstrating a 48% inhibition rate at a concentration of 50 μM. medchemexpress.com This dipeptide also shows inhibitory activity against xanthine (B1682287) oxidase. medchemexpress.com

Furthermore, studies on other enzymes reveal the importance of these residues. An oligopeptide with a reduced peptide bond between a phenylalanine and a tyrosine was found to be a potent inhibitor of endothiapepsin, a type of aspartic proteinase. nih.gov In the context of protein tyrosine kinases, which are crucial for cellular signaling, peptide libraries have been used to identify specific inhibitors. A peptide where a tyrosine residue was substituted with phenylalanine acted as a competitive inhibitor for the ZAP-70 protein tyrosine kinase. researchgate.net These findings underscore the potential of peptides containing tyrosine and phenylalanine sequences to function as enzyme inhibitors, a capacity that likely extends to this compound.

| Peptide/Motif | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| L-Tyrosyl-L-phenylalanine | Angiotensin-converting enzyme (ACE) | Inhibition (48% at 50 μM) | medchemexpress.com |

| Phe-Gly-Tyr | Angiotensin-converting enzyme (ACE) | Inhibitory activity (IC50 of 2.69 mM) | animbiosci.org |

| Tyr-Arg-Gln | Angiotensin-converting enzyme (ACE) | Inhibitory activity (IC50 of 3.09 mM) | animbiosci.org |

| Phe-Tyr reduced bond motif | Endothiapepsin | Inhibition (IC50 = 0.62 µM for the full oligopeptide) | nih.gov |

| Phe-for-Tyr substituted peptide | ZAP-70 Protein Tyrosine Kinase | Competitive inhibition (KI of 2 µM) | researchgate.net |

Peptide-Membrane Interactions

The interaction of this compound with cell membranes is driven by the peptide's amphipathic nature, stemming from its polar backbone and nonpolar aromatic side chains. These interactions are critical in many biological processes and are influenced by the properties of both the peptide and the lipid bilayer. mdpi.com

The association of peptides containing aromatic residues with lipid membranes involves a combination of electrostatic and hydrophobic interactions. The two tyrosine residues in this compound possess phenolic hydroxyl groups that can form hydrogen bonds with the polar headgroups of membrane phospholipids. rsc.org This initial association with the membrane surface can be followed by the insertion of the hydrophobic aromatic rings (two from tyrosine, one from phenylalanine) into the nonpolar, acyl chain core of the lipid bilayer. mdpi.com

Molecular dynamics simulations of related peptides have shown that a tyrosine-containing peptide may interact primarily with the lipid headgroups, whereas a more hydrophobic analogue can penetrate deeper into the membrane's core. mdpi.com The presence of multiple aromatic groups in this compound suggests a strong propensity for such hydrophobic interactions, which would facilitate its anchoring within the membrane.

The insertion of this compound into a lipid bilayer can significantly perturb the membrane's structure and dynamics. The presence of the bulky aromatic side chains within the hydrophobic core can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity and permeability. mdpi.com

Studies on a nonapeptide where a tyrosine was substituted with another amino acid demonstrated that the nature of the aromatic residue influences the extent of membrane perturbation. The modified peptide was shown to penetrate the hydrophobic core, causing a reduction in membrane thickness and inducing leakage of vesicle contents. mdpi.com This suggests that this compound, by inserting its three aromatic rings into the bilayer, could similarly compromise membrane integrity, potentially leading to the formation of transient pores or defects.

Self-Assembly and Supramolecular Architectures of this compound

Aromatic amino acids and short peptides containing them are well-known for their ability to self-assemble into highly ordered supramolecular structures. researchgate.netnih.gov This process is driven by specific, non-covalent intermolecular forces, including π–π stacking between aromatic rings, hydrogen bonding, and hydrophobic interactions. nih.gov The this compound peptide, with its three aromatic residues, is a prime candidate for forming such nanoarchitectures.

Peptides rich in tyrosine and phenylalanine can spontaneously organize into a variety of well-defined nanostructures, such as nanofibers, nanotubes, nanoribbons, and vesicles. researchgate.netnih.gov The self-assembly process is often hierarchical; for instance, tyrosine has been shown to first form dimer assemblies, which then organize into nanotubes and subsequently stack into larger microrods. rsc.org